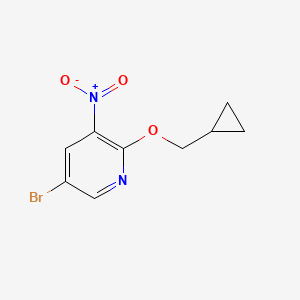

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

CAS No.:

Cat. No.: VC13402358

Molecular Formula: C9H9BrN2O3

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrN2O3 |

|---|---|

| Molecular Weight | 273.08 g/mol |

| IUPAC Name | 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine |

| Standard InChI | InChI=1S/C9H9BrN2O3/c10-7-3-8(12(13)14)9(11-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |

| Standard InChI Key | HGTYNWAXXQCPOA-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |

| Canonical SMILES | C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |

Introduction

Overview

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a heterocyclic aromatic compound belonging to the pyridine derivative family. Characterized by a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and a nitro group at the 3-position, this compound is of significant interest in synthetic organic chemistry and pharmaceutical research. Its structural complexity and functional group diversity make it a valuable intermediate for drug discovery and material science applications.

Chemical Identity and Structural Features

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 287.09 g/mol

-

IUPAC name: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Structural Analysis

The pyridine core is substituted with three distinct functional groups:

-

Bromine (Br) at position 5: Enhances electrophilic reactivity and participates in cross-coupling reactions.

-

Cyclopropylmethoxy group at position 2: Introduces steric bulk and modulates electronic properties.

-

Nitro group (NO) at position 3: Acts as a strong electron-withdrawing group, influencing reactivity and stability .

Synthesis and Synthetic Routes

Route 1: Sequential Functionalization

-

Nitration: Introduce the nitro group to a pre-brominated pyridine derivative.

-

Bromination: Electrophilic bromination using bromine (Br) or N-bromosuccinimide (NBS) .

Route 2: Substitution Reactions

-

Methoxy-to-cyclopropylmethoxy substitution:

Route 3: Modular Assembly

-

Suzuki-Miyaura coupling: Utilize a brominated pyridine intermediate to introduce cyclopropylmethoxy groups via palladium-catalyzed cross-coupling .

Optimization Challenges

-

Regioselectivity: Ensuring precise positioning of substituents requires careful control of reaction conditions.

-

Stability: Nitro groups may decompose under harsh acidic or basic conditions, necessitating mild reagents .

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characterization

Applications and Research Findings

Pharmaceutical Intermediates

-

Kinase inhibitors: Nitropyridine derivatives are precursors in synthesizing kinase-targeted therapies .

-

Anticancer agents: Structural analogs exhibit activity against tyrosine kinases involved in tumor proliferation .

Material Science

-

Ligand design: The cyclopropylmethoxy group enhances metal coordination in catalytic systems.

Case Studies and Toxicity

-

Methemoglobinemia risk: Nitropyridines (e.g., 5-bromo-2-nitropyridine) are associated with oxidative stress and organ damage .

-

Safety protocols: Use PPE (gloves, goggles) and ensure ventilation during handling .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume